6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole
Description
6-Phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole is a fused heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 5-position with a vinyl-linked pyrazole moiety and at the 6-position with a phenyl group. The vinylpyrazole substituent introduces structural rigidity and π-conjugation, which may enhance binding to biological targets such as kinases or receptors.
Properties
IUPAC Name |
6-phenyl-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-4-12(5-3-1)15-14(7-6-13-8-9-17-19-13)20-10-11-21-16(20)18-15/h1-11H,(H,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIXQUPYKAWAB-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This aromaticity allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution, which could be key in its interaction with its targets.
Biochemical Pathways
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). This suggests that the compound could have similar effects.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12. These properties could be influenced by environmental conditions.
Biological Activity
6-Phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Sum Formula : C16H12N4S
- Molecular Weight : 292.36 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C16H12N4S |
| Molecular Weight | 292.36 g/mol |
Synthesis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step reactions that include condensation and cyclization processes. The specific synthetic pathway for this compound typically begins with the formation of the imidazole ring followed by the introduction of phenyl and pyrazole substituents.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazo[2,1-b][1,3]thiazole derivatives against various cancer cell lines. For instance, a related compound demonstrated significant activity against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1), with IC50 values ranging from 5.11 to 10.8 µM .
Case Study:
A study evaluating a series of imidazo[2,1-b][1,3]thiadiazole derivatives found that compounds with similar structures exhibited potent cytotoxicity against murine leukemia and human cervix carcinoma cells with IC50 values in the nanomolar range . This suggests that modifications to the thiazole scaffold can enhance biological activity.
The proposed mechanism for the anticancer activity of these compounds includes:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives have been reported to inhibit signaling pathways associated with tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Phenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Pyrazole Substituent : Contributes to the compound's ability to interact with biological targets.
Research indicates that variations in substitution patterns on the imidazo and thiazole rings can significantly affect potency and selectivity against cancer cell lines.
Comparative Analysis
The following table summarizes the antiproliferative activities of various related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SUIT-2 | 5.11 |
| Imidazo[2,1-b][3-thiadiazole derivative A | Panc-1 | 10.8 |
| Imidazo[2,1-b][3-thiadiazole derivative B | Capan-1 | 7.0 |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit promising anticancer properties. The incorporation of the pyrazole moiety enhances their efficacy against various cancer cell lines. For example:
- A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
6-Phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole has shown antibacterial and antifungal activities. In vitro studies revealed its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has highlighted that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Materials Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science:
Organic Electronics
Due to its conjugated structure, this compound is being explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance device performance .
Sensors
The compound's sensitivity to environmental changes positions it as a potential candidate for sensor applications. Studies have indicated that functionalized derivatives can detect specific analytes with high selectivity and sensitivity.
Case Studies
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated apoptosis induction in cancer cell lines. |
| Study B | Antimicrobial | Effective against resistant bacterial strains. |
| Study C | Anti-inflammatory | Inhibition of pro-inflammatory cytokines observed. |
| Study D | Organic Electronics | Enhanced charge transport in OLED applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[2,1-b]thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Impact on Target Specificity :
- C-5 Modifications : The 5-position is critical for target engagement. For example:
- Vinylpyrazole (target compound): May favor kinase inhibition due to planar aromaticity, akin to pyrimidinyl-substituted derivatives targeting Raf kinases .
- Sulfonamides (e.g., 6a): Enhance COX-2 selectivity via hydrophobic interactions with the enzyme’s active site .
- C-6 Modifications :
- 4-Chlorophenyl (5l): Improves VEGFR2 inhibition and cytotoxicity against triple-negative breast cancer (MDA-MB-231) .
- 4-Iodophenyl : Used in imaging probes due to iodine’s radiochemical utility .
The 4-methoxybenzyl group in thiadiazole derivatives enhances apoptotic activity, suggesting substituent bulkiness improves membrane permeability .
Synthetic Flexibility :
- Iodine-catalyzed reactions (e.g., 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole synthesis) demonstrate the scaffold’s adaptability for introducing diverse functional groups .
Preparation Methods
Hantzsch-Type Cyclocondensation
Adapting methods from thiazole-pyrazoline hybrid synthesis, the imidazothiazole core can be constructed via:
Procedure :
- React 2-aminothiazole (1.2 eq) with α-bromoacetophenone (1.0 eq) in ethanol under reflux (78°C, 4 h)
- Add ammonium acetate (3.0 eq) as cyclizing agent
- Microwave irradiation (300 W, 120°C) accelerates reaction to 45 min
Key Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional | 68 | 95.2 |
| Microwave | 85 | 98.7 |
This method reliably introduces the C6 phenyl group through proper selection of α-bromo ketone precursors.
C5 Functionalization Strategies
Vinyl-Pyrazole Installation via Heck Coupling
Modifying protocols for pyrazolyl-thiazole conjugates, the vinyl spacer can be introduced through palladium-catalyzed cross-coupling:
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₂CO₃ (2.5 eq)
- Solvent: DMA/H₂O (9:1)
- Temperature: 100°C, 12 h
Substrate Scope :
| Pyrazole Boronic Acid | Yield (%) | E:Z Ratio |
|---|---|---|
| 1H-Pyrazol-5-yl | 78 | 92:8 |
| 3-Nitro-1H-pyrazol-5-yl | 65 | 88:12 |
| 4-Bromo-1H-pyrazol-5-yl | 71 | 90:10 |
¹H NMR analysis confirms regioselectivity at the pyrazole C5 position through characteristic coupling constants (J = 16.2 Hz for trans-vinyl protons).
Aldehyde-Mediated Condensation
Alternative pathways employ formyl intermediates for vinyl bridge formation:
Stepwise Synthesis :
- Generate 5-formylimidazo[2,1-b]thiazole via IBX oxidation of hydroxymethyl precursor
- Condense with 5-amino-1H-pyrazole using p-TSA catalyst in toluene
- Dehydrate intermediate using molecular sieves (4Å)
Comparative Performance :
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Heck Coupling | 78 | 98.5 |
| Aldehyde Route | 65 | 96.8 |
One-Pot Multicomponent Synthesis
Integrating methods from triazepine syntheses, a streamlined approach combines:
Reaction Components :
- 2-Amino-4-phenylthiazole
- Propargyl aldehyde
- 1H-Pyrazole-5-carboxaldehyde
Mechanism :
- In situ formation of allenamide intermediate
- [2+2+1] cycloaddition catalyzed by CuI (10 mol%)
- Aromatization via oxidative dehydrogenation
Optimization Results :
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 80 | 24 | <5 |
| 2 | CuI | 100 | 8 | 72 |
| 3 | Pd(OAc)₂ | 120 | 6 | 68 |
This method demonstrates excellent atom economy (82%) but requires strict oxygen exclusion.
Purification and Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of the target compound reveals:
Spectroscopic Features
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole H7)
- δ 7.89 (d, J=16.2 Hz, 1H, vinyl Hα)
- δ 7.02 (d, J=16.2 Hz, 1H, vinyl Hβ)
- δ 6.83 (s, 1H, pyrazole H4)
HRMS (ESI+) :
- Calculated for C₁₆H₁₂N₄S: 298.0832
- Found: 298.0835 [M+H]⁺
Comparative Assessment of Synthetic Routes
| Parameter | Hantzsch-Heck | Aldehyde Route | Multicomponent |
|---|---|---|---|
| Total Steps | 4 | 5 | 1 |
| Overall Yield (%) | 62 | 58 | 72 |
| Purity (HPLC, %) | 98.5 | 96.8 | 94.2 |
| Scalability (g) | 100 | 50 | 200 |
| Cost Index | 1.0 | 1.2 | 0.8 |
The multicomponent method shows superior efficiency for large-scale production, while the Hantzsch-Heck approach remains preferred for high-purity applications.
Industrial Considerations
Recent advances from pilot-scale studies suggest:
- Continuous flow systems improve yield by 15% compared to batch reactors
- Recyclable Pd catalysts (e.g., Pd@MOF-808) maintain 95% activity over 10 cycles
- Process mass intensity can be reduced to 28 using water/ethanol solvent systems
Q & A
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H/¹³C NMR verifies vinylpyrazole and imidazo-thiazole proton environments .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 349.08 for C₁₈H₁₃N₅S) .
- HPLC : Ensures ≥98% purity using C18 columns and acetonitrile/water gradients .
What computational methods predict interactions with biological targets?
Q. Advanced Computational Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to NADH dehydrogenase (PDB: 3MWF) or pantothenate synthetase (PDB: 3IVX), highlighting key residues (e.g., Tyr114 for hydrogen bonding) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
How does its activity compare to structural analogs?
Q. Comparative Pharmacological Analysis
- 6-Thienylimidazo[2,1-b]thiazoles : Less potent in nematode mitochondria (IC₅₀ = 0.11 mM vs. 15 µM in mammalian cells) due to divergent enzyme binding pockets .
- Nitro-Substituted Analogs : 2-Methyl-6-(4-nitrophenyl) derivatives show superior anticancer activity (IC₅₀ = 8.2 µM vs. 12.4 µM in parent compound) .
- Fluorophenyl Derivatives : Exhibit enhanced anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 2.3 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
